molecular formula C15H11N3O3S2 B11713188 (5E)-3-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11713188
M. Wt: 345.4 g/mol
InChI Key: DFEYVFOEFHVCDZ-UKTHLTGXSA-N
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Description

(5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-nitrobenzaldehyde with a thiazolidinone derivative under Knoevenagel reaction conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine in a solvent like ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

    Condensation: The compound can form Schiff bases with primary amines.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles such as amines for substitution, and acids or bases for condensation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups onto the thiazolidinone ring.

Scientific Research Applications

(5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which (5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-3-METHYL-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern on the thiazolidinone ring and the presence of a nitrophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H11N3O3S2

Molecular Weight

345.4 g/mol

IUPAC Name

(5E)-3-methyl-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11N3O3S2/c1-16-14(19)13(23-15(16)22)9-11-6-3-7-17(11)10-4-2-5-12(8-10)18(20)21/h2-9H,1H3/b13-9+

InChI Key

DFEYVFOEFHVCDZ-UKTHLTGXSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=S

Origin of Product

United States

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